molecular formula C19H23N5O B2550119 1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577959-92-3

1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2550119
CAS No.: 577959-92-3
M. Wt: 337.427
InChI Key: PBYVNARYERTDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure comprises a fused pyrrole and quinoxaline system, with three key substituents:

  • 2-Amino group: Provides hydrogen-bonding capacity, critical for target binding.
  • N-Isopentyl carboxamide: A lipophilic side chain that may improve membrane permeability.

Properties

IUPAC Name

2-amino-N-(3-methylbutyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-4-11-24-17(20)15(19(25)21-10-9-12(2)3)16-18(24)23-14-8-6-5-7-13(14)22-16/h4-8,12H,1,9-11,20H2,2-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYVNARYERTDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, the oxidation of the compound might be carried out using potassium permanganate in an acidic medium, while reduction could be achieved using lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound with fewer double bonds.

Scientific Research Applications

1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, the compound could be investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s unique structure and properties could make it useful in the development of new materials, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Position 1 Substituent N-Substituent (Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Features
1-Allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Target) Allyl Isopentyl (C5H11) C20H23N5O 373.44* High lipophilicity
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Methyl Benzyl (C6H5CH2) C19H17N5O 331.38 Aromatic π-π interactions
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl -NH2 C18H15N5O2 333.34 Enhanced solubility (polar OCH3)
2-Amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Hydroxy-2,6-dimethylphenyl -NH2 C19H16BrN5O2 438.27 Bromine adds steric bulk
2-Amino-N,1-bis(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide Thiophen-2-ylmethyl Thiophen-2-ylmethyl C21H17N5OS2 419.52 Sulfur-rich, redox-active

Functional Group Impact on Bioactivity

  • Allyl vs. Methyl/Thiophenyl Substituents : The allyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic substituents (e.g., benzyl in or thiophenyl in ). This could enhance binding to dynamic protein pockets.
  • N-Isopentyl vs. Smaller Groups : The branched isopentyl chain increases lipophilicity (logP ~3.5 estimated), likely improving blood-brain barrier penetration relative to polar carboxamide derivatives (e.g., with logP ~2.1).
  • Methoxy groups () improve aqueous solubility but reduce membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.